molecular formula C12H11FN2O B13650426 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde

Cat. No.: B13650426
M. Wt: 218.23 g/mol
InChI Key: XJDXMRMUICXWEL-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-ethylimidazole, the compound can be synthesized through a series of steps involving halogenation, nucleophilic substitution, and formylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring can participate in hydrogen bonding and other interactions, while the fluorobenzaldehyde moiety can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethyl-1h-imidazol-2-yl)-4-fluorobenzaldehyde is unique due to the combination of the imidazole ring and the fluorobenzaldehyde moiety. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)-4-fluorobenzaldehyde

InChI

InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)10-7-9(8-16)3-4-11(10)13/h3-8H,2H2,1H3

InChI Key

XJDXMRMUICXWEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

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